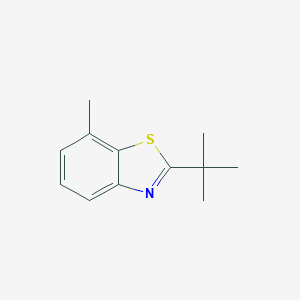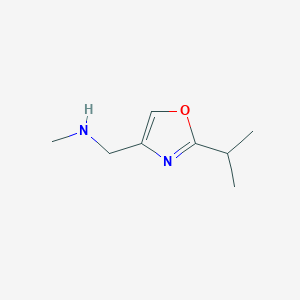
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a chemical compound that has diverse applications in scientific research. It is an organic molecule that belongs to the class of amines and is characterized by its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is not fully understood. However, it is known to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. Activation of the α7nAChR by 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which modulate various physiological processes.
Biochemische Und Physiologische Effekte
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has diverse biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. It also exhibits neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has several advantages and limitations for lab experiments. One of its main advantages is its selectivity for the α7nAChR, which allows for the specific investigation of this receptor's function. It also has a high affinity for the receptor, which makes it an ideal research tool for studying the receptor's pharmacology. However, its limited solubility in water and other common solvents can pose a challenge in experimental design. Additionally, its high cost and complex synthesis method can limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of the α7nAChR and its role in various pathological processes. Finally, the development of new synthetic methods and analogs of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine could provide new insights into its pharmacology and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a unique chemical compound with diverse applications in scientific research. Its selectivity for the α7nAChR makes it an ideal research tool for investigating the function of this receptor and its role in various physiological and pathological processes. Despite its limitations, it has the potential to provide new insights into the development of new drugs for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has various applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is used as a research tool to investigate the function of different neurotransmitter receptors and their role in various physiological processes. It is also used as a pharmacological agent to study the effects of drugs on the central nervous system. Additionally, it is used in medicinal chemistry to develop new drugs for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
162739-94-8 |
|---|---|
Produktname |
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
N-methyl-1-(2-propan-2-yl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 |
InChI-Schlüssel |
QXQDZYDKVWYMQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CO1)CNC |
Kanonische SMILES |
CC(C)C1=NC(=CO1)CNC |
Synonyme |
4-Oxazolemethanamine,N-methyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

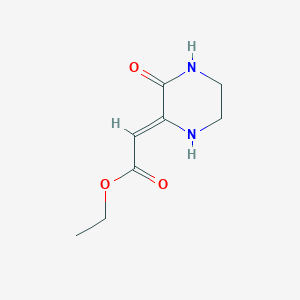
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)

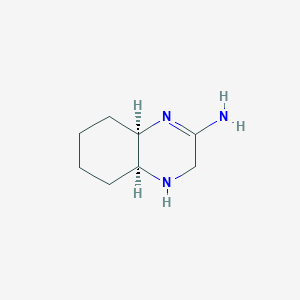
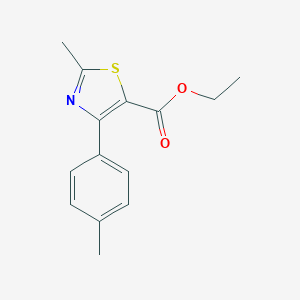
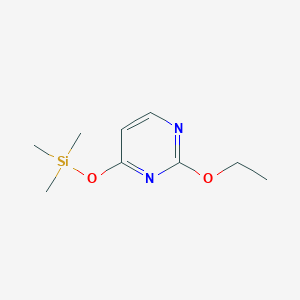
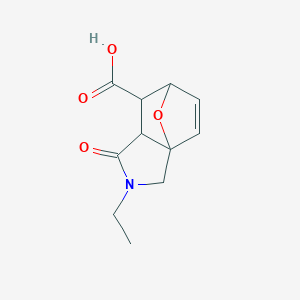

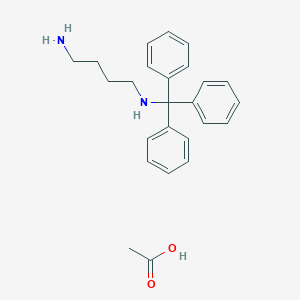
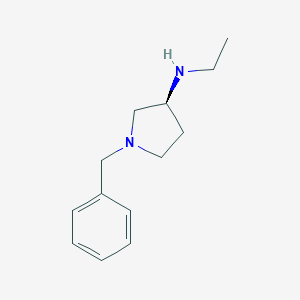
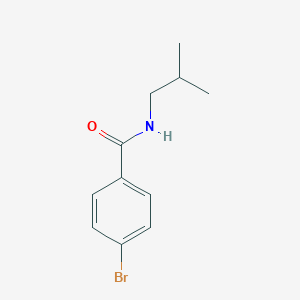
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
